N-(3-chloro-4-ethoxybenzyl)alanine
Description
N-(3-Chloro-4-ethoxybenzyl)alanine is a synthetic alanine derivative characterized by a benzyl group substituted with a chlorine atom at the 3-position and an ethoxy group at the 4-position of the aromatic ring. The chloro and ethoxy substituents likely influence binding affinity and solubility, making this compound a candidate for therapeutic exploration.
Properties
Molecular Formula |
C12H16ClNO3 |
|---|---|
Molecular Weight |
257.714 |
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C12H16ClNO3/c1-3-17-11-5-4-9(6-10(11)13)7-14-8(2)12(15)16/h4-6,8,14H,3,7H2,1-2H3,(H,15,16) |
InChI Key |
QIOXXPKKYRCCNH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNC(C)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Alanine Derivatives with Aromatic Substituents
Compounds like N-(alanine)-sulfonamide (ASS) share structural similarities with N-(3-chloro-4-ethoxybenzyl)alanine, particularly the alanine backbone and aromatic substitutions. ASS exhibits antiviral activity through hydrogen bonding with SARS-CoV-2 spike protein (PDB: 7ACD), achieving a docking score of -8.2 kcal/mol .
Sulfonamide-Based Antivirals (SDA, SAC, STZ)
Sulfadiazine (SDA), sulfacetamide (SAC), and sulfathiazole (STZ) are sulfonamide antibiotics repurposed for COVID-19 research. These compounds share functional groups (e.g., sulfonamide moieties) that facilitate hydrogen bonding with viral proteins. Molecular docking studies reveal that ASS and SDA exhibit comparable binding affinities (-7.9 to -8.5 kcal/mol) to the SARS-CoV-2 spike protein . However, this compound lacks the sulfonamide group, relying instead on its benzyl substituents for target engagement, which may reduce off-target effects associated with sulfonamides.
Chloro- and Ethoxy-Substituted Substrate Analogues
Substrate analogues like 3-amino-4-chlorobenzoic acid and 4-nitrobenzylamine (from biochemical studies) highlight the importance of substitution patterns in enzyme interactions . The 3-chloro-4-ethoxy configuration in this compound mirrors bioactive compounds known to inhibit enzymes such as proteases or kinases. For example, chloro substituents at the 3-position can sterically hinder enzyme active sites, while ethoxy groups may participate in hydrophobic or π-stacking interactions.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Binding
Research Findings and Implications
- Molecular Docking : ASS and related alanine derivatives bind to SARS-CoV-2 spike protein via hydrogen bonds and hydrophobic interactions, suggesting that this compound could exhibit similar or improved antiviral activity due to its optimized substituents .
- Substituent Impact: The 3-chloro-4-ethoxy configuration may confer greater target specificity compared to simpler analogues like 4-aminobenzoic acid, which lacks steric bulk .
- Therapeutic Potential: While sulfonamides (SDA, SAC) are established antimicrobials, this compound’s unique structure positions it as a candidate for next-generation antivirals with reduced resistance risks.
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